molecular formula C8H6N2O2 B2535972 1(2H)-Phthalazinone, 5-hydroxy- CAS No. 64223-57-0

1(2H)-Phthalazinone, 5-hydroxy-

Cat. No.: B2535972
CAS No.: 64223-57-0
M. Wt: 162.148
InChI Key: GMMMVARINBJYFS-UHFFFAOYSA-N
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Description

Contextualization of the Phthalazinone Scaffold in Modern Organic and Heterocyclic Chemistry Research

The phthalazinone core, a bicyclic aromatic heterocycle, is a recognized "privileged scaffold" in medicinal chemistry. mdpi.com This designation stems from its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comosf.io Phthalazinone derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents, among others. osf.ionih.gov The structural rigidity of the phthalazinone system, combined with the potential for substitution at various positions, allows for the fine-tuning of its physicochemical and biological properties. This versatility has made it a focal point for synthetic organic chemists and medicinal chemists alike. nih.gov

Significance of Hydroxylated Phthalazinone Derivatives in Advanced Chemical Synthesis

The introduction of a hydroxyl group onto the phthalazinone scaffold, as seen in 1(2H)-Phthalazinone, 5-hydroxy-, significantly influences the molecule's chemical reactivity and potential for further functionalization. The hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents. Furthermore, it can be converted into other functional groups, such as ethers and esters, providing a gateway to a diverse array of novel derivatives. From a biological perspective, the hydroxyl group can participate in hydrogen bonding interactions with biological macromolecules, potentially enhancing the binding affinity and specificity of the molecule for its target.

Historical Evolution of Research on the Phthalazinone Ring System, with a Focus on Substituted Analogues

Research into the phthalazine (B143731) ring system, the parent structure of phthalazinone, dates back to early investigations into heterocyclic chemistry. wikipedia.org The synthesis of the basic phthalazinone structure, also known as phthalazone, can be achieved through methods such as the condensation of hydrazine (B178648) with o-phthalaldehydic acid. wikipedia.orgnih.gov Over the years, the focus has shifted from the synthesis of the parent compound to the development of novel synthetic methodologies for creating substituted analogues. nih.gov Early work often involved simple substitutions on the phthalazinone ring. However, modern research employs more sophisticated techniques, including palladium-catalyzed cross-coupling reactions, to introduce a wide variety of substituents at specific positions. nih.gov This has led to the creation of extensive libraries of phthalazinone derivatives with diverse chemical and biological properties. nih.gov

Current Research Trajectories and Academic Relevance of 1(2H)-Phthalazinone, 5-hydroxy-

Current research on phthalazinone derivatives is heavily focused on their therapeutic potential. nih.govnih.gov For instance, various substituted phthalazinones have been synthesized and evaluated for their activity as inhibitors of enzymes like PARP-1 and VEGFR2, which are implicated in cancer. osf.ionih.gov While specific research on 1(2H)-Phthalazinone, 5-hydroxy- is not as extensively documented in readily available literature, its structural features suggest potential areas of interest. The presence of the hydroxyl group makes it a valuable intermediate for the synthesis of more complex molecules. For example, a known synthesis route for 1(2H)-Phthalazinone, 5-hydroxy- involves the diazotization of 5-amino-1(2H)-phthalazinone followed by hydrolysis. prepchem.com This highlights its role as a key building block in the creation of other functionalized phthalazinones.

Compound Name CAS Number Molecular Formula Molecular Weight
1(2H)-Phthalazinone, 5-hydroxy-Not AvailableC8H6N2O2162.15 g/mol
1(2H)-Phthalazinone119-39-1C8H6N2O146.15 g/mol
5-Amino-1(2H)-phthalazinoneNot AvailableC8H7N3O161.16 g/mol

Scope and Objectives of a Comprehensive Academic Inquiry into 1(2H)-Phthalazinone, 5-hydroxy-

A comprehensive academic inquiry into 1(2H)-Phthalazinone, 5-hydroxy- would aim to fully characterize its chemical and physical properties. This would involve a detailed investigation of its synthesis, including optimization of existing methods and exploration of new synthetic routes. A primary objective would be to explore its reactivity, particularly the chemistry of the hydroxyl group, to understand its potential as a precursor for a wide range of derivatives. Furthermore, computational studies could be employed to predict its molecular properties and potential biological activities. The ultimate goal of such an inquiry would be to establish a solid foundation of knowledge about this compound, paving the way for its potential application in various fields of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-3-1-2-5-6(7)4-9-10-8(5)12/h1-4,11H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMMVARINBJYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NNC2=O)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2h Phthalazinone, 5 Hydroxy and Its Advanced Analogues

Classical and Established Synthetic Routes to 1(2H)-Phthalazinone, 5-hydroxy-

Traditional methods for the synthesis of the phthalazinone core often rely on well-established condensation and cyclization reactions. These routes have been foundational in providing access to a variety of phthalazinone derivatives.

Condensation Reactions Utilizing Hydrazine (B178648) Derivatives and Phthalic Anhydrides or 2-Aroylbenzoic Acids

A primary and widely employed method for constructing the phthalazinone skeleton involves the condensation reaction between hydrazine derivatives and either phthalic anhydrides or 2-aroylbenzoic acids. longdom.orglongdom.org The reaction of various substituted phthalic anhydrides with hydrazine hydrate (B1144303), often in the presence of a solvent like acetic acid, readily yields the corresponding phthalazinone. longdom.orglongdom.org

Similarly, 2-aroylbenzoic acids, which can be prepared through Friedel-Crafts acylation of aromatic hydrocarbons with phthalic anhydride (B1165640), react with hydrazine hydrate or its derivatives to form 4-substituted-1(2H)-phthalazinones. longdom.orglongdom.orgekb.eg The choice of solvent and reaction conditions can influence the yield and purity of the final product. For instance, refluxing in ethanol (B145695) or butanol is a common practice for this transformation. bu.edu.eg

Starting MaterialReagentProductReference
Phthalic AnhydrideHydrazine Hydrate1(2H)-Phthalazinone longdom.org
2-Aroylbenzoic AcidHydrazine Hydrate4-Aryl-1(2H)-phthalazinone longdom.org
m-Xylene and Phthalic Anhydride1. AlCl3 2. Hydrazine Hydrate4-(2,4-dimethylphenyl)-1(2H)-phthalazinone ekb.eg

Cyclization Strategies for the Formation of the Phthalazinone Core

The formation of the bicyclic phthalazinone system is achieved through various cyclization strategies. These methods often involve the intramolecular condensation of a suitably functionalized intermediate. One classical approach begins with the diazotization of an amino-substituted phthalazinone precursor. For example, 5-amino-1(2H)-phthalazinone can be diazotized with sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid. prepchem.com The resulting diazonium salt is then subjected to hydrolysis, typically by heating in an acidic solution, to yield 5-hydroxy-1(2H)-phthalazinone. prepchem.com

Another strategy involves the cyclization of intermediates derived from phthalic anhydride. For instance, reaction with hydroxylamine (B1172632) hydrochloride can lead to a benzoxazinone (B8607429) derivative, which can then be reacted with hydrazine hydrate to form the phthalazinone ring. ekb.eg The versatility of these cyclization reactions allows for the introduction of various substituents onto the phthalazinone core.

PrecursorReactionProductReference
5-Amino-1(2H)-phthalazinone1. Diazotization (NaNO2, H2SO4) 2. Hydrolysis5-Hydroxy-1(2H)-phthalazinone prepchem.com
o-Aroylbenzoic acid derivativeCyclization with hydroxylamine hydrochloride, then reaction with hydrazine monohydrate4-Substituted-1(2H)-phthalazinone ekb.eg

Regioselective Introduction of the 5-Hydroxyl Group

The specific placement of a hydroxyl group at the 5-position of the phthalazinone ring requires regioselective synthetic methods. A direct approach involves the hydrolysis of a diazonium salt derived from 5-amino-1(2H)-phthalazinone, as mentioned previously. prepchem.com This method ensures the hydroxyl group is introduced specifically at the desired position.

An alternative strategy for functionalization, although not directly for hydroxylation, involves the regioselective functionalization of related heterocyclic systems, which could potentially be adapted. For example, methods have been developed for the regioselective functionalization of 5-hydroxy-6-azaindazole. uea.ac.uk These strategies highlight the possibility of developing targeted reactions for the introduction of functional groups at specific positions on the aromatic ring of the phthalazinone scaffold.

Modern and Sustainable Synthetic Approaches for 1(2H)-Phthalazinone, 5-hydroxy-

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These modern approaches align with the principles of green chemistry and often utilize advanced technologies to improve reaction outcomes.

Transition-Metal Catalyzed Synthesis of 1(2H)-Phthalazinone, 5-hydroxy- and Related Structures

While catalyst-free methods are gaining traction, transition-metal catalysis remains a vital tool for the synthesis of complex organic molecules. These catalysts can enable transformations that are otherwise difficult or impossible to achieve. In the synthesis of phthalazine-based derivatives, transition metals can be employed for various bond-forming reactions. For instance, palladium on carbon (Pd/C) has been used in the reduction of a nitro group to an amine, a key step in the synthesis of precursors for more complex phthalazinone derivatives. nih.gov The strategic use of transition-metal catalysts can provide access to a broader range of substituted phthalazinone scaffolds with high efficiency and selectivity.

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates most or all of the atoms of the starting materials. researchgate.netrug.nl This inherent efficiency in terms of pot, atom, and step economy makes MCRs particularly attractive for generating molecular diversity and complexity. researchgate.netrug.nlnih.gov MCRs have been successfully employed to assemble a variety of heterocyclic scaffolds, and their application to the synthesis of phthalazinone-related structures is an active area of research. rsc.orged.ac.uk By carefully selecting the starting components, it is possible to construct complex, drug-like molecules in a single step, which is a significant advantage in medicinal chemistry and drug discovery. rsc.org

Chemoenzymatic and Biocatalytic Approaches to Hydroxylated Phthalazinones

The synergy between enzymatic catalysis and traditional organic synthesis, known as a chemoenzymatic approach, offers unparalleled advantages in terms of regio- and stereoselectivity. nih.gov Enzymes, such as oxidoreductases, can introduce hydroxyl groups into specific positions on a molecule with a level of precision that is often difficult to achieve with conventional chemical methods. nih.gov This is particularly relevant for the synthesis of hydroxylated phthalazinones, where precise control over the position of the hydroxyl group is crucial. Biocatalytic methods, utilizing whole-cell systems or isolated enzymes, are increasingly being explored for the synthesis of complex natural products and their analogues. nih.gov For example, the discovery of a steroid C19-hydroxylase has enabled the efficient synthesis of C19-hydroxylated steroids, demonstrating the power of biocatalysis in functionalizing specific C-H bonds. nih.gov Similar strategies could be envisioned for the targeted hydroxylation of the phthalazinone core.

Advanced Strategies for Derivatization of the Phthalazinone Core

Once the core phthalazinone scaffold is assembled, further derivatization is often necessary to fine-tune its properties. A variety of synthetic strategies can be employed to modify the phthalazinone ring system. For instance, the reaction of a phthalazinone ester with hydrazine hydrate can yield the corresponding hydrazide, which serves as a versatile intermediate for further functionalization. researchgate.net This hydrazide can then be reacted with various electrophiles to introduce a wide range of substituents. researchgate.netnih.gov Another approach involves the reaction of benzoxazinone derivatives with different nucleophiles, such as benzylamine (B48309) or thiosemicarbazide, to afford substituted phthalazinones. researchgate.net These derivatization strategies are crucial for creating libraries of phthalazinone-based compounds for screening in various applications.

Table of Synthetic Methodologies for Phthalazinone Derivatives

Methodology Key Features Example Starting Materials Example Products Reference
Ultrasound-Enhanced Synthesis Accelerated reaction rates, higher yields, milder conditions. 4-nitrobenzaldehyde, o-phenyldiamine, dimedone Dibenzo[b,e] rawdatalibrary.netresearchgate.netdiazepin-1-one derivatives nih.gov
Catalyst-Free, Room Temp. Synthesis Green, high yields, simplified purification. 2-formylbenzoic acid, phenylhydrazine 2-phenyl-1(2H)-phthalazinone rawdatalibrary.net
Solvent-Free Synthesis Reduced waste, potential for improved kinetics. Aldehydes, phthalhydrazide, malononitrile 1H-pyrazolo[1,2-b]phthalazine-5,10-diones rsc.org
Transition-Metal Catalysis Enables challenging transformations, high selectivity. 2-nitro-5-phenylthiophene 5-phenylthiophen-2-amine nih.gov
Multicomponent Reactions (MCRs) High efficiency (pot, atom, step economy), molecular diversity. Carbonyls, amines, isocyanoacetates Unsaturated imidazolone (B8795221) scaffolds ed.ac.uk
Chemoenzymatic Synthesis High regio- and stereoselectivity for hydroxylation. Prochiral ketones (S)-enantiomer of corresponding alcohol nih.gov

| Derivatization of Phthalazinone Core | Introduction of functional groups for property tuning. | Phthalazinone ester, hydrazine hydrate | Phthalazinone hydrazide | researchgate.net |

Table of Chemical Compounds

Compound Name
1(2H)-Phthalazinone, 5-hydroxy-
1H-Pyrazolo[1,2-b]phthalazine-5,10-dione
2-Formylbenzoic acid
2-Phenyl-1(2H)-phthalazinone
4-Nitrobenzaldehyde
5-Phenylthiophen-2-amine
Aldehydes
Amines
Benzylamine
Benzoxazinone
Carbonyls
Dibenzo[b,e] rawdatalibrary.netresearchgate.netdiazepin-1-one
Dimedone
Hydrazine hydrate
Imidazolone
Isocyanoacetates
Malononitrile
o-Phenylenediamine
Phenylhydrazine
Phthalhydrazide
Phthalazinone ester
Phthalazinone hydrazide
Prochiral ketones

N-Alkylation and N-Acylation Reactions of 1(2H)-Phthalazinone, 5-hydroxy-

The nitrogen at the 2-position of the phthalazinone ring is a key site for derivatization. Due to lactam-lactim tautomerism, alkylation can theoretically occur at either the nitrogen or the oxygen atom; however, N-alkylation is predominantly observed under typical reaction conditions. nih.govnih.gov

N-Alkylation: The most common method for N-alkylation involves treating the phthalazinone with an alkylating agent, such as an alkyl halide, in the presence of a base. nih.gov Studies on related phthalazinone systems show that using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) provides the N-alkylated product chemoselectively. nih.govnih.govekb.eg This selectivity is explained by Pearson's Hard and Soft Acids and Bases (HSAB) principle, where the interaction between the high-energy Highest Occupied Molecular Orbital (HOMO) at the nitrogen atom and the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile favors N-alkylation. nih.govnih.gov For the 5-hydroxy derivative, the phenolic proton is more acidic than the N-H proton and would likely be deprotonated first. Therefore, a sufficient amount of base is required to deprotonate both sites to ensure N-alkylation. Alternatively, protection of the hydroxyl group may be necessary prior to N-alkylation to prevent O-alkylation at the 5-position.

N-Acylation: N-acylation introduces an acyl group to the N-2 position, typically by reaction with an acylating agent like an acid chloride or anhydride. These reactions are generally performed in the presence of a base to neutralize the acid byproduct. While specific examples for the 5-hydroxy derivative are not detailed in the reviewed literature, the general reactivity of the phthalazinone nucleus suggests that standard acylation conditions would be effective. nih.gov Novel acylating reagents, such as N-acyltriazinediones, have also been developed that can acylate amines without the need for a base. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions on the Phthalazinone Scaffold
Reaction TypeReagents & ConditionsProduct TypeTypical YieldReference(s)
N-Alkylation Alkyl Halide (e.g., MeI, Et-Br), K₂CO₃, Acetone/DMF, Reflux2-Alkyl-phthalazinoneGood to Excellent (e.g., 85% for 4-bromo-2-methylphthalazinone) nih.gov
N-Alkylation Ethyl Acrylate (B77674), K₂CO₃, AnhydrousEthyl 3-(1-oxophthalazin-2(1H)-yl)propanoateHigh nih.gov
N-Acylation Acid Chloride (e.g., R-COCl), Base (e.g., Pyridine)2-Acyl-phthalazinone- nih.gov

Functionalization at the Hydroxyl Moiety: Etherification and Esterification

The C-5 hydroxyl group, being phenolic in nature, is another prime site for introducing structural diversity through etherification and esterification reactions.

Esterification: The conversion of the 5-hydroxy group to an ester (O-acylation) can be achieved using standard esterification protocols. A documented example includes the formation of the 5-acetoxy derivative of 1(2H)-Phthalazinone, 5-hydroxy- as a method for purification, which confirms the feasibility of this transformation. prepchem.com Fischer-Speier esterification, which involves reacting an alcohol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄), is a fundamental approach. mdpi.com For phenolic hydroxyl groups, reaction with an acid chloride or anhydride in the presence of a base like pyridine (B92270) or triethylamine (B128534) is also highly effective.

Etherification: The synthesis of 5-ether derivatives can be accomplished via methods like the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. While this reaction is standard for phenols, care must be taken as competition with N-alkylation is possible. The choice of base and reaction conditions can be tuned to favor O-alkylation over N-alkylation.

Table 2: Functionalization Reactions at the C-5 Hydroxyl Group
Reaction TypeReagents & ConditionsProduct TypeNoteReference(s)
Esterification Acetic Anhydride or Acetyl Chloride, Base5-Acetoxy-1(2H)-phthalazinoneDocumented for purification purposes. prepchem.com
Esterification Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄), Heat5-O-Acyl-1(2H)-phthalazinoneGeneral Fischer-Speier method. mdpi.com
Etherification 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)5-Alkoxy-1(2H)-phthalazinoneStandard Williamson ether synthesis; potential for N-alkylation competition.-

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

Modifying the carbocyclic (benzene) portion of the phthalazinone core can be achieved through electrophilic and nucleophilic substitution reactions, although these are often more challenging.

Electrophilic Aromatic Substitution (EAS): The outcome of EAS on the 5-hydroxy-1(2H)-phthalazinone ring is governed by the combined directing effects of the substituents. The hydroxyl group at C-5 is a powerful activating group and is ortho, para-directing. openstax.org The phthalazinone moiety, containing an amide within a heterocyclic system, is generally considered a deactivating group. youtube.com Nitration studies on the parent 1(2H)-phthalazone yield a mixture of 5-nitro and 8-nitro products, indicating that substitution occurs on the benzene (B151609) ring. researchgate.net For the 5-hydroxy analogue, the strong activating effect of the hydroxyl group would direct incoming electrophiles (e.g., -NO₂, -Br) to the ortho positions (C-6) and the para position (C-8). The precise outcome would depend on the specific reaction conditions and the nature of the electrophile. Selective bromination of the phthalazinone core at the C-4 position using KBr₃ has also been demonstrated, highlighting the reactivity of the heterocyclic ring itself under certain conditions. nih.gov

Nucleophilic Aromatic Substitution (SNA): This type of reaction typically requires the presence of a good leaving group, such as a halogen, on the aromatic ring. longdom.org Therefore, to perform SNA on 5-hydroxy-1(2H)-phthalazinone, a halogen would first need to be introduced onto the benzene ring, for example at the C-6 or C-8 position via EAS. Once a halo-substituted derivative is obtained, the halogen can be displaced by various nucleophiles. Modern techniques like the palladium-catalyzed Buchwald-Hartwig amination have proven effective for the substitution of bromo-phthalazinones with a wide range of amines, offering a powerful tool for creating C-N bonds. nih.govbeilstein-journals.org

Comparative Analysis of Synthetic Efficiencies and Environmental Impacts

When evaluating the synthetic methodologies for derivatizing 1(2H)-Phthalazinone, 5-hydroxy-, it is essential to compare their efficiency and environmental footprint.

Synthetic Efficiency:

N-Alkylation reactions using alkyl halides and a base like K₂CO₃ are generally efficient, with reported yields for similar substrates often exceeding 80%. nih.gov

Esterification of the phenolic hydroxyl group is also typically high-yielding. The documented synthesis of the parent 5-hydroxy-1(2H)-phthalazinone itself proceeds with a high yield of 96%. prepchem.com

Electrophilic Aromatic Substitutions like nitration can suffer from lower efficiency due to the formation of multiple isomers and the deactivating nature of the phthalazinone ring system, which may require harsh conditions.

Modern Coupling Reactions like the Buchwald-Hartwig amination are highly efficient for C-N bond formation on halo-phthalazinones, often providing good to excellent yields where classical SNA methods might fail. beilstein-journals.org

Multicomponent Reactions (MCRs) represent a highly efficient and atom-economical strategy for synthesizing complex phthalazinone derivatives in a single step, though specific applications starting from the 5-hydroxy analogue are not widely reported. nih.govnih.gov

Environmental Impacts and Green Chemistry Approaches:

Solvents and Reagents: Traditional methods often employ hazardous solvents (e.g., DMF) and corrosive reagents (e.g., strong mineral acids like H₂SO₄ for esterification or nitration). mdpi.commdpi.com Green chemistry principles encourage the use of safer solvents like ethanol, water, or even solvent-free conditions. youtube.comyoutube.com

Catalysts: The use of heterogeneous solid acid catalysts, such as zeolites, for esterification offers a greener alternative to corrosive liquid acids, as they are easily separated and can be recycled. mdpi.com Similarly, the development of organocatalysts, like L-proline, for MCRs avoids the use of heavy metals and simplifies purification. nih.gov

Energy Consumption: Methods requiring prolonged heating or reflux contribute to higher energy consumption. The development of more efficient catalysts or microwave-assisted synthesis can reduce reaction times and energy usage.

Table 3: Comparative Overview of Synthetic Methodologies
MethodologyTypical EfficiencyEnvironmental ConsiderationsGreener Alternatives
N-Alkylation High (e.g., >80%)Use of polar aprotic solvents (e.g., DMF).Use of greener solvents (e.g., ethanol), phase-transfer catalysis. youtube.com
Esterification HighUse of strong, corrosive acid catalysts (H₂SO₄).Use of solid acid catalysts (e.g., zeolites), enzymatic catalysis. mdpi.com
Electrophilic Substitution Moderate to LowHarsh reagents (conc. acids), potential for hazardous byproducts.Milder reaction conditions, use of solid-supported reagents.
Pd-Catalyzed Coupling HighUse of expensive and potentially toxic metal catalysts and ligands.Development of more benign catalyst systems, catalyst recycling.
Multicomponent Reactions HighInherently high atom economy.Use of organocatalysts (e.g., L-proline), green solvents. nih.gov

Chemical Reactivity, Transformation Mechanisms, and Structure Reactivity Relationships of 1 2h Phthalazinone, 5 Hydroxy

Tautomerism and Isomerization Phenomena in 1(2H)-Phthalazinone, 5-hydroxy-

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a key characteristic of the 1(2H)-phthalazinone system. chemmethod.com In the case of the 5-hydroxy derivative, this phenomenon is further complicated by the presence of the hydroxyl group, leading to multiple possible tautomeric forms.

The defining tautomeric relationship in the phthalazinone ring is the lactam-lactim equilibrium. The lactam form, 1(2H)-Phthalazinone, possesses a cyclic amide structure, while the lactim form, 1-hydroxyphthalazine, features a cyclic imino-ether structure. beilstein-journals.orgnih.gov This equilibrium is fundamental to the reactivity of the phthalazinone scaffold, influencing, for instance, the site of alkylation reactions. beilstein-journals.orgekb.eg

For 1(2H)-Phthalazinone, 5-hydroxy-, this lactam-lactim tautomerism coexists with the keto-enol tautomerism of the 5-hydroxy group. This results in a complex equilibrium involving at least four potential tautomers. The relative stability of these forms is governed by factors such as aromaticity, intramolecular hydrogen bonding, and the surrounding environment. Theoretical studies on related systems, like 2-hydroxypyridine, reveal that while both tautomers can exist in the ground state, the energy barrier between them can be significant. nih.gov In the excited state, however, intramolecular proton transfer can lead to the formation of the lactam tautomer from the lactim form. nih.govresearchgate.net

The position of the tautomeric equilibrium is highly sensitive to the nature of the solvent and the presence of other substituents on the ring system. longdom.orgnih.govresearchgate.net

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing one tautomer over another. chemmethod.comnih.gov

Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding, are expected to favor the more polar tautomer. researchgate.netsonar.ch For instance, in related systems, polar protic solvents can stabilize the keto/lactam form through intermolecular hydrogen bonds. sonar.ch Increasing the polarity of the solvent generally leads to a shift in the equilibrium towards the more polar tautomeric form. researchgate.netnih.gov Computational studies on phthalazinone tautomers have shown that as the solvent polarity increases, there is a slight increase in the net charges on the oxygen atoms. chemmethod.com

Non-polar Solvents: In non-polar (aprotic) solvents, the equilibrium is more likely to be governed by intramolecular forces and inherent stability. In some cases, non-polar solvents can favor the less polar tautomer.

The table below summarizes the expected influence of different solvents on the lactam-lactim equilibrium of 1(2H)-Phthalazinone, 5-hydroxy-.

Solvent TypeDielectric Constant (ε)Expected Effect on EquilibriumRationale
Non-polar (e.g., Toluene)LowFavors less polar tautomerMinimizes unfavorable solute-solvent interactions
Polar Aprotic (e.g., Acetonitrile)HighShifts equilibrium towards the more polar tautomerStabilization through dipole-dipole interactions
Polar Protic (e.g., Methanol)HighSignificantly shifts equilibrium towards the lactam formStabilization of the lactam form through hydrogen bonding

Substituent Effects: The electronic nature of substituents on the phthalazinone ring can significantly alter the relative stabilities of the tautomers.

Electron-Donating Groups (EDGs): An EDG, such as the 5-hydroxy group, can influence the electron density at different positions of the ring system. The hydroxyl group, being an activating group, increases the electron density in the benzene (B151609) ring, which can affect the acidity of the N-H proton and the basicity of the ring nitrogens, thereby shifting the tautomeric equilibrium.

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups would be expected to have the opposite effect, favoring the tautomer where the negative charge is better stabilized. Studies on substituted phenylazonaphthols show that EWGs shift the equilibrium towards the hydrazo (quinone) form. researchgate.net

The interplay between the inherent electronic effects of the 5-hydroxy group and the lactam/lactim moiety dictates the predominant tautomeric form under specific conditions.

Reaction Pathways and Mechanistic Studies

The reactivity of 1(2H)-Phthalazinone, 5-hydroxy- is a composite of the reactions typical for the phthalazinone ring and the phenolic hydroxyl group.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. nih.gov In 1(2H)-Phthalazinone, 5-hydroxy-, the benzene part of the molecule is susceptible to EAS. The hydroxyl group at the 5-position is a strongly activating, ortho-, para-directing group. The phthalazinone moiety itself is generally considered to be deactivating due to the electron-withdrawing nature of the amide group and the pyridine-like nitrogen atom.

Therefore, electrophilic attack is expected to occur predominantly on the benzene ring, directed by the powerful activating effect of the hydroxyl group to the positions ortho and para to it (i.e., positions 6 and 8). The regioselectivity will be influenced by steric hindrance and the specific reaction conditions. For instance, bromination of the parent phthalazin-1(2H)-one can be selectively achieved at the 4-position under specific conditions. beilstein-journals.org

The phthalazinone ring system can undergo nucleophilic attack, particularly at the electron-deficient carbon atoms. The C4 position of the phthalazinone ring is susceptible to nucleophilic substitution, especially if a good leaving group is present. longdom.org Alkylation of phthalazinones can occur at either the nitrogen or the oxygen atom, depending on the reaction conditions, reflecting the lactam-lactim tautomerism. beilstein-journals.orgekb.eg The use of potassium salts of phthalazinones generally leads to selective N-alkylation. beilstein-journals.org

Phthalazine (B143731) derivatives can also undergo ring transformation reactions. For example, highly functionalized pyrazolo[1,2-b]phthalazine derivatives can be synthesized via one-pot multi-component reactions involving hydrazine (B178648) hydrate (B1144303) and other reagents. longdom.org The reactivity of 1(2H)-Phthalazinone, 5-hydroxy- in such transformations would be influenced by the electronic contribution of the hydroxyl group.

The oxidation and reduction chemistry of 1(2H)-Phthalazinone, 5-hydroxy- involves both the phthalazinone and the phenol (B47542) moieties.

Oxidation: The phenolic hydroxyl group makes the molecule susceptible to oxidation. Phenols can be oxidized to quinones, and this reactivity is expected in 1(2H)-Phthalazinone, 5-hydroxy-. Indeed, the synthesis of 5-hydroxyphthalazine has been achieved through the oxidation of a precursor adduct using reagents like manganese dioxide (MnO2) or phenyl iodo-bis(trifluoroacetate). longdom.org The synthesis of 1(2H)-Phthalazinone, 5-hydroxy- itself can be accomplished from 5-amino-1(2H)-phthalazinone via diazotization followed by hydrolysis, a reaction that involves the transformation of the amino group. prepchem.com

Reduction: The phthalazinone ring can be subject to reduction. However, specific reduction reactions for the 5-hydroxy derivative are not extensively documented in the provided search context. Generally, the reduction of amides is a challenging transformation. The focus of the chemistry of phthalazinones often lies in their utility as scaffolds for building more complex, biologically active molecules. nih.govnih.gov

Due to a lack of publicly available scientific research, detailed information regarding the chemical reactivity, transformation mechanisms, and structure-reactivity relationships of 1(2H)-Phthalazinone, 5-hydroxy- is not available at this time. Specifically, searches for data on the metal complexation, coordination chemistry, photophysical, and photochemical reactivity of this particular compound did not yield the in-depth findings necessary to populate the requested article sections.

Scientific literature on the broader class of phthalazinones exists; however, a focused and detailed analysis of 1(2H)-Phthalazinone, 5-hydroxy- as specified in the request is not present in the currently accessible research landscape. Therefore, the generation of a thorough and scientifically accurate article strictly adhering to the provided outline is not possible.

Further research into this specific molecule would be required to elucidate the properties and behaviors outlined in the requested sections.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

1D NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of 5-hydroxy-1(2H)-phthalazinone is expected to show distinct signals for the aromatic protons, the N-H proton of the lactam ring, and the O-H proton of the hydroxyl group. The aromatic region would display signals for H-6, H-7, and H-8. The electron-donating hydroxyl group at C-5 would cause a slight upfield shift (to lower ppm) for the ortho (H-6) and para (H-8) protons compared to the parent 1(2H)-phthalazinone. The N-H proton typically appears as a broad singlet at a downfield chemical shift (around 11-13 ppm in DMSO-d₆), while the phenolic O-H signal would also be a broad singlet.

¹³C NMR: The ¹³C NMR spectrum will show eight distinct carbon signals. The carbonyl carbon (C-1) of the lactam ring is expected to be the most downfield signal (around 160 ppm). The carbon bearing the hydroxyl group (C-5) would also be significantly downfield. The remaining aromatic carbons can be assigned based on their chemical shifts and multiplicities in a coupled spectrum.

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can provide valuable insight into the electronic environment of the nitrogen atoms. An HMBC experiment correlated to ¹⁵N would definitively show the chemical shifts of the two non-equivalent nitrogen atoms in the phthalazinone ring, confirming the lactam structure. spectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-hydroxy-1(2H)-phthalazinone (in DMSO-d₆) Note: These are estimated values based on the parent compound and known substituent effects. Actual experimental values may vary.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
1-~159.5Carbonyl (C=O)
2~12.5 (NH)-Lactam NH, broad singlet
3--Nitrogen atom
4~8.2 (CH)~145.0Imine-like CH
4a-~126.0Quaternary Carbon
5~9.8 (OH)~155.0Phenolic OH, broad singlet; Carbon attached to OH
6~7.1~115.0Aromatic CH, ortho to OH
7~7.6~134.0Aromatic CH, meta to OH
8~7.4~120.0Aromatic CH, para to OH
8a-~128.0Quaternary Carbon

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. nih.govchemicalbook.comfishersci.com

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between protons. Key correlations would be observed between the adjacent aromatic protons: H-6 with H-7, and H-7 with H-8. This confirms the sequence of protons on the hydroxyl-substituted benzene (B151609) ring. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to their attached carbons. It would allow for the unambiguous assignment of the ¹³C signals for C-4, C-6, C-7, and C-8 by linking them to their corresponding, already assigned, proton signals. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the entire molecular skeleton by showing correlations between protons and carbons over two to three bonds. nih.gov Crucial correlations would include:

The NH proton (at N-2) correlating to C-1, C-4, and C-8a, confirming the lactam ring structure.

The H-8 proton correlating to C-1 and C-4a.

The phenolic OH proton correlating to C-5, C-4a, and C-6, which would definitively locate the hydroxyl group at the C-5 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations, providing information on the spatial proximity of atoms. A key NOESY correlation would be expected between the NH proton at position 2 and the aromatic proton at position 8, indicating their proximity on the same side of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion, which in turn allows for the calculation of the precise elemental formula. nih.gov For 5-hydroxy-1(2H)-phthalazinone, the molecular formula is C₈H₆N₂O₂. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, with a very low mass error (typically < 5 ppm) confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For 5-hydroxy-1(2H)-phthalazinone, a plausible fragmentation pathway would involve characteristic losses of small, stable neutral molecules. A likely primary fragmentation step would be the loss of a nitrogen molecule (N₂, 28 Da), a common fragmentation for such heterocyclic systems. This could be followed by the sequential loss of carbon monoxide (CO, 28 Da) from both the lactam and the subsequent ring structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. ekb.eg

The IR spectrum of 5-hydroxy-1(2H)-phthalazinone would show characteristic absorption bands confirming its key functional groups. A strong, broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. nih.gov The N-H stretch of the lactam would also appear in this region, typically around 3300-3100 cm⁻¹. The most intense and sharp peak would be the C=O (carbonyl) stretch of the lactam, expected around 1660-1680 cm⁻¹. ekb.egresearchgate.net Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. youtube.com

Table 2: Predicted Characteristic IR Absorption Bands for 5-hydroxy-1(2H)-phthalazinone

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-H Stretch (phenolic)3400 - 3200Strong, Broad
N-H Stretch (lactam)3300 - 3100Medium, Broad
C-H Stretch (aromatic)3100 - 3000Medium
C=O Stretch (lactam)1680 - 1660Strong, Sharp
C=N Stretch~1630Medium
C=C Stretch (aromatic)1600 - 1450Medium to Strong
C-O Stretch (phenolic)~1250Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of conjugated π-electrons and the presence of atoms with non-bonding electrons (n-electrons).

The 5-hydroxy-1(2H)-phthalazinone molecule contains a bicyclic aromatic system (the phthalazinone core) which acts as a chromophore—the part of the molecule responsible for absorbing light. This extended conjugated system is expected to give rise to intense absorption bands in the UV region, primarily due to π→π* transitions. Additionally, the presence of nitrogen and oxygen atoms means that weaker n→π* transitions are also possible.

The hydroxyl (-OH) group at the 5-position functions as an auxochrome. An auxochrome is a substituent on a chromophore that modifies its ability to absorb light. The lone pair of electrons on the oxygen atom of the hydroxyl group can interact with the π-system of the aromatic rings, extending the conjugation. This interaction typically results in a bathochromic shift (or red shift), meaning the absorption maxima (λ_max) are shifted to longer wavelengths compared to the unsubstituted parent compound, 1(2H)-phthalazinone. nih.govnih.gov The solvent used for analysis can also influence the spectrum by stabilizing the ground or excited states to different extents. nih.gov

While specific experimental UV-Vis spectral data for 5-hydroxy-1(2H)-phthalazinone is not widely reported in public literature, data for the parent compound, 1(2H)-phthalazinone, is known to exist in spectral databases. nih.gov Analysis of the 5-hydroxy derivative would be expected to show these characteristic π→π* and n→π* transitions, with the absorption bands shifted due to the electronic contribution of the hydroxyl group.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide definitive proof of a molecule's structure by mapping electron density to reveal atomic positions, bond lengths, bond angles, and torsional angles with very high precision.

For 5-hydroxy-1(2H)-phthalazinone, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure. Key insights from such an analysis would include:

Planarity: Confirmation of the near-planar geometry of the fused bicyclic phthalazinone ring system.

Bond Parameters: Precise measurements of the carbon-carbon, carbon-nitrogen, carbon-oxygen, and other bond lengths and angles, which can provide insight into the degree of electron delocalization and hybridization.

Tautomerism: Unambiguous identification of the dominant tautomeric form in the solid state, confirming the lactam (-C(=O)-NH-) over the potential lactim (-C(OH)=N-) form.

Intermolecular Interactions: Crucially, it would reveal the network of intermolecular forces that govern the crystal packing. For this molecule, hydrogen bonding would be a dominant feature. The hydroxyl group (-OH) and the amide proton (-NH) can both act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the pyridazinic nitrogen atoms are potential hydrogen bond acceptors. These interactions are critical to understanding the compound's solid-state properties, such as melting point and solubility.

Although crystal structures for the parent 1(2H)-phthalazinone and numerous other derivatives have been determined and deposited in crystallographic databases, the specific crystal structure for 5-hydroxy-1(2H)-phthalazinone is not publicly available as of this writing. nih.govnih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone of chemical characterization used to determine the mass percentage of each element within a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's empirical formula.

For 1(2H)-Phthalazinone, 5-hydroxy-, the molecular formula is C₈H₆N₂O₂. The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). The total molecular weight is approximately 162.15 g/mol .

The expected results from an elemental analysis are presented in the table below. Experimental findings for a pure sample of 5-hydroxy-1(2H)-phthalazinone should align with these theoretical values within a typical experimental tolerance of ±0.4%. This analysis is a fundamental quality control step to verify the successful synthesis and purity of the compound.

ElementSymbolTheoretical Mass Percentage (%)
CarbonC59.26
HydrogenH3.73
NitrogenN17.28
OxygenO19.73

Computational and Theoretical Chemistry Studies of 1 2h Phthalazinone, 5 Hydroxy

Prediction of Spectroscopic Properties through Computational Models

Computational models, particularly those using DFT, are frequently used to predict spectroscopic properties such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.gov Methods like Gauge-Independent Atomic Orbital (GIAO) are used for NMR chemical shift predictions, while Time-Dependent DFT (TD-DFT) is employed for simulating UV-Vis spectra. nih.govresearchgate.net These theoretical spectra can be compared with experimental data to confirm molecular structures. researchgate.net

No computational studies predicting the IR, NMR, or UV-Vis spectra of 1(2H)-Phthalazinone, 5-hydroxy- were found in the reviewed literature. Such studies have been performed for other phthalazinone derivatives but not for the specific compound of interest. researchgate.net

Investigation of Tautomeric Stability and Equilibrium using Computational Approaches

Tautomerism, the migration of a hydrogen atom to create structural isomers, is a key characteristic of many heterocyclic compounds, including phthalazinones which can exist in lactam-lactim and keto-enol forms. rsc.org Computational methods are invaluable for calculating the relative energies and stabilities of different tautomers, predicting the most prevalent form in various environments (e.g., gas phase or solution), and understanding the equilibrium between them. chemmethod.comnih.govnih.gov

While the tautomerism of the parent 1(2H)-phthalazinone has been a subject of both experimental and computational investigation, there is no available research that applies these computational approaches to study the specific tautomeric stability and equilibrium of 1(2H)-Phthalazinone, 5-hydroxy-. chemmethod.comchemmethod.comrsc.org The presence of the 5-hydroxy group introduces additional potential tautomeric forms that remain uninvestigated by theoretical means.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying and characterizing the transition states that connect reactants and products. researchgate.net By calculating the energy barriers associated with these transition states, chemists can understand the kinetics and feasibility of a proposed reaction pathway. nih.gov

A search for computational studies on reaction mechanisms involving 1(2H)-Phthalazinone, 5-hydroxy-, including transition state analyses, did not yield any specific results. The synthesis of related phthalazinone derivatives has been described, but the mechanisms have not been detailed with computational methods for this specific compound. researchgate.net

Molecular Docking and Dynamics Simulations for Theoretical Interaction Studies

Molecular docking and molecular dynamics (MD) are computational techniques used to predict how a small molecule might bind to a larger receptor, such as a protein, and to study the stability and dynamics of the resulting complex. nih.govdntb.gov.ua These simulations provide detailed insights into the non-covalent chemical interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the binding. nih.gov

While molecular docking studies have been performed for numerous phthalazinone derivatives to explore their potential as inhibitors for various biological targets, no such studies have been published specifically for 1(2H)-Phthalazinone, 5-hydroxy-. nih.govnih.gov Therefore, there is no available data on its theoretical chemical interactions with any protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling in the Context of Chemical Reactivity and Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a significant computational strategy in modern chemistry, aiming to correlate the structural or property-based features of chemical compounds with their biological activities or chemical reactivity. For phthalazinone derivatives, QSAR studies have been instrumental in guiding the design of new molecules with desired therapeutic effects, such as PARP-1 inhibition. longdom.orgresearchgate.net While specific QSAR models exclusively for 1(2H)-Phthalazinone, 5-hydroxy- are not extensively documented in publicly available research, the methodologies applied to analogous phthalazinone structures provide a robust framework for understanding its potential chemical reactivity and for designing novel derivatives.

The core principle of QSAR is to develop a mathematical relationship between a set of molecular descriptors and an observed response. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices), which collectively define the physicochemical properties of a molecule.

In the context of chemical reactivity, QSAR models can predict the propensity of a compound to participate in certain reactions. For instance, a QSAR study on the reaction of organic chemicals with hydroxyl radicals demonstrated the potential to predict reaction rate constants, an important parameter for environmental fate assessment. nih.gov Such models often employ descriptors that reflect the electronic nature of the molecule, as these are critical in governing reaction mechanisms.

For the design of new chemical entities, QSAR helps in identifying which molecular modifications are likely to enhance a desired activity. For example, in the development of phthalazinone-based inhibitors, QSAR models have been used to identify key structural features that contribute to their inhibitory potency. longdom.orgresearchgate.net These models can guide synthetic efforts by prioritizing compounds that are predicted to be more active, thus saving time and resources. nih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known activities or reactivities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity. longdom.orgnih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. mdpi.com

The following data tables are illustrative of the types of data generated and utilized in QSAR studies of phthalazinone derivatives.

Table 1: Illustrative Molecular Descriptors for a Series of Phthalazinone Derivatives

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Number of Hydrogen Bond DonorsNumber of Hydrogen Bond Acceptors
Derivative 1250.272.158.513
Derivative 2264.302.558.513
Derivative 3280.292.367.724
Derivative 4294.322.767.724
Derivative 5310.312.476.935

This table presents a hypothetical set of common molecular descriptors that would be calculated for a series of phthalazinone derivatives in a QSAR study. These descriptors quantify various physicochemical properties of the molecules.

Table 2: Example of a QSAR Model for Predicting Inhibitory Activity (pIC50) of Phthalazinone Derivatives

DerivativeExperimental pIC50Predicted pIC50Residual
16.506.450.05
26.806.780.02
37.107.15-0.05
47.307.250.05
57.507.55-0.05

This table provides an example of the output from a QSAR model, showing the correlation between experimentally observed activity (pIC50) and the activity predicted by the model. The "Residual" column indicates the difference between the experimental and predicted values, which is a measure of the model's accuracy.

Table 3: Statistical Parameters for a Hypothetical QSAR Model

ParameterValueDescription
0.92Coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variable(s).
0.85Cross-validated R², a measure of the model's predictive ability.
F-statistic85.6A measure of the overall significance of the regression model.
p-value< 0.001The probability of obtaining the observed results, or more extreme, if the null hypothesis were true.

This table summarizes the statistical validation of a hypothetical QSAR model. A high R² and Q² value, along with a significant F-statistic and a low p-value, would indicate a robust and predictive model.

Derivatization and Analog Synthesis from 1 2h Phthalazinone, 5 Hydroxy As a Core Scaffold

Design Principles for Phthalazinone Analogs with Modified Substituent Patterns

The design of new 1(2H)-phthalazinone, 5-hydroxy- analogs is guided by established structure-activity relationships (SAR) to enhance potency and selectivity for specific biological targets. A key area of interest for phthalazinone derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. researchgate.netnih.govnih.gov

Key design principles include:

Substitution at the 4-position: This position is frequently modified to introduce various aryl or alkyl groups, which can significantly influence the compound's interaction with the target protein. For instance, in the development of androgen receptor antagonists, the presence of a 4-benzyl group was found to be important for antagonistic activity. osf.io

N-alkylation at the 2-position: The introduction of substituents on the nitrogen atom at position 2 can modulate the compound's physicochemical properties, such as solubility and membrane permeability. The length and nature of the alkyl chain can impact the inhibitory activity of the derivatives. nih.gov

Introduction of additional rings: Fusing other heterocyclic rings to the phthalazinone core can lead to novel chemical entities with enhanced biological profiles. This strategy aims to explore new binding interactions with the target protein.

Modification of the 5-hydroxy group: While the 5-hydroxy group itself can be a key pharmacophoric feature, its modification through etherification or esterification can be used to fine-tune the compound's properties.

The following table summarizes the impact of different substituents on the activity of phthalazinone derivatives, drawing from studies on related analogs.

Position of SubstitutionType of SubstituentEffect on Biological Activity (Example Target)
4Benzyl with ortho-substituentsIncreased potency as androgen receptor antagonists osf.io
2Alkyl chains of varying lengthsModulates PARP1 inhibitory activity nih.gov
2Dithiocarbamate-containing moietiesCan influence anticancer activity nih.gov
4Heteroaromatic nuclei (e.g., imidazolyl, thiazolyl)Important for thromboxane (B8750289) A2 synthetase inhibition osf.io

Synthesis of Nitrogen-Substituted 1(2H)-Phthalazinone, 5-hydroxy- Derivatives

The synthesis of N-substituted derivatives of 1(2H)-phthalazinone, 5-hydroxy- requires careful consideration of the potential for competing O-alkylation of the hydroxyl group. The regioselectivity of the alkylation (N- vs. O-alkylation) is influenced by several factors, including the base, solvent, and the nature of the alkylating agent. nih.gov

A general approach to favor N-alkylation involves the use of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972). nih.govgoogle.com The reaction of the phthalazinone with an appropriate alkyl halide or an electrophile like ethyl acrylate (B77674) can lead to the desired N-substituted product. For example, the N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate (B1199739) has been achieved using K₂CO₃ in acetone. google.com

General Synthetic Scheme for N-Alkylation:

Generated code

Table of N-Alkylation Conditions and Outcomes for Phthalazinone Analogs:

Starting MaterialAlkylating AgentBase/SolventProductReference
4-Benzyl-2H-phthalazin-1-oneEthyl chloroacetateK₂CO₃ / AcetoneEthyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate google.com
4-Benzyl-2H-phthalazin-1-oneEthyl acrylateAnhydrous K₂CO₃Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate google.com
Phthalazin-1(2H)-oneEthyl chloroacetateAnhydrous K₂CO₃ / Dry acetoneN-alkylated ester derivative nih.gov

Strategies for Introducing and Modifying Substituents at Positions other than 5 (e.g., 4-position)

The introduction of substituents at the 4-position of the 1(2H)-phthalazinone, 5-hydroxy- core is a common strategy to diversify the chemical space and explore structure-activity relationships. One effective method involves the direct bromination of the phthalazinone ring, followed by palladium-catalyzed cross-coupling reactions. beilstein-journals.org

For instance, selective bromination at the 4-position can be achieved using potassium tribromide (KBr₃). The resulting 4-bromo-phthalazinone is a versatile intermediate that can undergo various transformations, such as amination reactions. beilstein-journals.org Palladium-catalyzed amination (Buchwald-Hartwig reaction) of the 4-bromo derivative with a range of amines (aliphatic, aromatic, benzylic, and cyclic) allows for the introduction of diverse amino functionalities at this position. beilstein-journals.org

Synthetic Scheme for 4-Position Functionalization:

Generated code

Table of Reactions for 4-Position Modification of Phthalazinone Analogs:

Starting MaterialReagentsReaction TypeProductReference
Phthalazin-1(2H)-oneKBr₃Bromination4-Bromophthalazin-1(2H)-one beilstein-journals.org
4-Bromo-2-alkyl-phthalazin-1(2H)-oneVarious amines, Pd catalystPalladium-catalyzed amination4-Amino-2-alkyl-phthalazin-1(2H)-one derivatives beilstein-journals.org

Synthesis of Hybrid Molecules Incorporating the 1(2H)-Phthalazinone, 5-hydroxy- Moiety with Other Heterocycles

The synthesis of hybrid molecules that combine the 1(2H)-phthalazinone, 5-hydroxy- scaffold with other heterocyclic rings is a promising approach to develop novel compounds with enhanced or dual biological activities. This strategy leverages the pharmacological properties of both moieties to create a single, more effective molecule.

One such approach is the synthesis of pyran-linked phthalazinone-pyrazole hybrids. These can be synthesized through a one-pot, three-component reaction involving a substituted phthalazinone, a pyrazole-carbaldehyde, and an active methylene (B1212753) compound, often catalyzed by an organocatalyst like L-proline. nih.gov

Another example is the creation of phthalazinone-dithiocarbamate hybrids. These can be synthesized by functionalizing a phthalazinone scaffold with a dithiocarbamate (B8719985) moiety, which itself is known for a range of biological properties. nih.gov Additionally, phthalazinone-imidazole hybrids have been synthesized, further expanding the diversity of this class of compounds. nih.gov

Example of a Hybrid Molecule Synthesis (Phthalazinone-Pyrazole):

Generated code

Table of Synthesized Hybrid Molecules Based on the Phthalazinone Scaffold:

Phthalazinone ScaffoldLinked HeterocycleSynthetic StrategyResulting Hybrid MoleculeReference
3-(1,4-Dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrilePyrazole and PyranOne-pot three-component reactionPyran-linked phthalazinone-pyrazole hybrids nih.gov
PhthalazinoneDithiocarbamateFunctionalization of aminoalkyl phthalazinonesPhthalazinone-dithiocarbamate hybrids nih.gov
Phthalazin-1(2H)-imine4,5-Dihydro-1H-imidazoleMulti-step synthesis2-(4,5-Dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine nih.gov
4-(Pyren-1-ylmethyl)phthalazin-1(2H)-oneSelenone/ThioneReaction with NaBH₄/Se or P₂S₅Phthalazine-1(2H)-selenone/thione derivatives nih.gov

Stereoselective Synthesis of Chiral 1(2H)-Phthalazinone, 5-hydroxy- Derivatives (if applicable)

The stereoselective synthesis of chiral molecules is of paramount importance in drug discovery, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.gov While the development of chiral 1(2H)-phthalazinone derivatives is an active area of research, specific methods for the stereoselective synthesis of chiral 1(2H)-phthalazinone, 5-hydroxy- derivatives are not extensively reported in the current literature.

However, general strategies for the asymmetric synthesis of related chiral heterocyclic scaffolds could potentially be adapted. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. nih.gov For example, asymmetric hydrogenation catalyzed by iridium complexes has been successfully used for the synthesis of chiral tetrahydroquinoxaline derivatives. rsc.org Organocatalytic [4+2] cycloaddition reactions have also been employed to create chiral spiro-hexahydropyridazin scaffolds. nih.gov

The development of stereoselective methods for the synthesis of chiral 1(2H)-phthalazinone, 5-hydroxy- derivatives represents a promising avenue for future research, with the potential to yield novel and highly potent therapeutic agents.

Advanced Research Applications of 1 2h Phthalazinone, 5 Hydroxy in Chemical Sciences

Role as a Key Building Block and Intermediate in Complex Organic Synthesis

1(2H)-Phthalazinone, 5-hydroxy- serves as a crucial starting material and intermediate in the synthesis of more complex molecules. The phthalazinone scaffold itself is recognized as a "privileged building block" in drug discovery due to its presence in numerous pharmacologically active compounds. nih.govresearchgate.netnih.gov The hydroxyl group at the 5-position provides a reactive handle for further functionalization, allowing for the construction of a wide array of derivatives.

A common synthetic route to 5-hydroxy-1(2H)-phthalazinone involves the diazotization of 5-amino-1(2H)-phthalazinone, followed by hydrolysis of the diazonium salt. prepchem.com This straightforward preparation makes it an accessible precursor for more elaborate synthetic endeavors. Once obtained, the hydroxyl group can undergo various reactions, such as etherification or esterification, to introduce different substituents and modulate the molecule's properties. For instance, it can be purified as its 5-acetoxy derivative. prepchem.com

The phthalazinone core can be further modified through reactions such as N-alkylation. ekb.eg This versatility allows for the creation of diverse molecular architectures, including hybrids with other heterocyclic systems like pyrazoles and pyrans. nih.gov These complex derivatives are often investigated for their potential biological activities. nih.govnih.gov The ability to readily modify both the hydroxyl group and the phthalazinone nitrogen atom makes 5-hydroxy-1(2H)-phthalazinone a valuable intermediate for combinatorial chemistry and the generation of compound libraries for screening purposes.

Investigation in Material Science Research

The application of phthalazinone derivatives extends into material science, where they are explored as components in functional materials. Phthalazinone-based bisphenol-like monomers can be polymerized with activated aryl dihalides to produce amorphous polymers. ekb.eg These polymers often exhibit high glass transition temperatures and excellent thermal stability, making them attractive for applications requiring robust materials. ekb.eg

The presence of heteroatoms (nitrogen and oxygen) in the 1(2H)-Phthalazinone, 5-hydroxy- structure makes it a potential ligand for the formation of coordination polymers. beilstein-journals.orgnih.gov Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands, and their properties can be tuned by varying these components. nih.govrsc.org While direct studies on 5-hydroxy-1(2H)-phthalazinone as a ligand in coordination polymers are not extensively detailed in the provided results, the broader class of phthalazinone derivatives has been shown to act as ligands, coordinating to metal ions. beilstein-journals.org The hydroxyl group could further participate in coordination or hydrogen bonding, influencing the final structure and properties of the resulting material. The ability of phthalate, a related dicarboxylic acid, to act as a ligand in coordination polymers further suggests the potential of its derivatives in this field. nih.gov

Application in Analytical Method Development for Research-Scale Detection and Quantification

In the context of analytical chemistry, derivatives of 1(2H)-phthalazinone have been developed as fluorescent probes for imaging applications. nih.gov The general strategy involves coupling the phthalazinone core, which acts as an electron acceptor, with an electron-donating group to create a molecule with desirable photophysical properties. nih.govosf.io While not specifically mentioning the 5-hydroxy- derivative, this research highlights the potential of the phthalazinone scaffold in the development of analytical tools.

The inherent spectroscopic properties of the phthalazinone ring system can be exploited for reaction monitoring. Techniques like IR and NMR spectroscopy are routinely used to follow the progress of reactions involving phthalazinone derivatives, confirming the formation of products through the appearance or disappearance of characteristic signals, such as the C=O stretch of the lactam or the N-H proton signal. ekb.eglew.ro Mass spectrometry is another key analytical technique for the characterization and identification of phthalazinone compounds and their derivatives. nih.gov These standard analytical methods are crucial for research-scale detection and quantification during the synthesis and study of new materials and molecules derived from 1(2H)-Phthalazinone, 5-hydroxy-.

Exploration in Supramolecular Chemistry and Host-Guest Systems

The structure of 1(2H)-Phthalazinone, 5-hydroxy- is well-suited for participation in supramolecular chemistry and the formation of host-guest systems. The presence of hydrogen bond donors (N-H and O-H) and acceptors (C=O and the nitrogen atoms of the phthalazine (B143731) ring) allows for the formation of intricate hydrogen-bonding networks. nih.gov These interactions are fundamental to the self-assembly of molecules into larger, organized structures.

Studies on the co-crystallization of 1(2H)-phthalazinone with other molecules, such as tetrafluoroterephthalic acid, have demonstrated the formation of stable supramolecular assemblies driven by a variety of hydrogen bonds. nih.gov Although this study did not use the 5-hydroxy derivative, it provides a clear precedent for the ability of the phthalazinone core to engage in predictable and robust intermolecular interactions. The additional hydroxyl group in 5-hydroxy-1(2H)-phthalazinone would be expected to further enhance its ability to form hydrogen bonds, potentially leading to the formation of novel supramolecular architectures.

The concept of host-guest chemistry often involves the encapsulation of a "guest" molecule within a larger "host" molecule. nih.gov While there is no specific mention of 5-hydroxy-1(2H)-phthalazinone acting as a host or guest in the provided search results, its planar, aromatic structure and hydrogen bonding capabilities are features often found in molecules that participate in such interactions.

Photophysical Studies and Luminescence Research of 1(2H)-Phthalazinone, 5-hydroxy- and its Derivatives

The photophysical properties of phthalazinone derivatives are an active area of research, particularly in the development of fluorescent probes. nih.gov The core strategy involves creating donor-acceptor systems where the phthalazinone moiety typically serves as the electron acceptor. nih.govosf.io By coupling it with various electron-donating aromatic groups, the emission wavelength and quantum yield of the resulting fluorophore can be tuned.

Theoretical calculations, such as density functional theory (DFT), are often employed to predict and understand the photophysical properties of these designed molecules before their synthesis. nih.gov Research in this area has led to the development of phthalazinone-based probes for one- and two-photon fluorescence microscopy. nih.govosf.io

Future Research Directions and Emerging Opportunities for 1 2h Phthalazinone, 5 Hydroxy

Development of Novel and Highly Efficient Catalytic Systems for its Synthesis

Key research objectives in this area include:

Exploration of Earth-Abundant Metal Catalysts: Investigating the catalytic activity of metals such as iron, copper, and nickel as more sustainable alternatives to precious metals like rhodium and palladium.

Development of Chiral Catalysts: Designing enantioselective catalytic systems for the synthesis of chiral 5-hydroxy-1(2H)-phthalazinone derivatives, which is crucial for studying their stereospecific biological activities.

High-Throughput Screening of Catalysts: Employing modern screening techniques to rapidly identify optimal catalysts and reaction conditions for various synthetic transformations.

Catalyst TypePotential AdvantagesResearch Focus
Earth-Abundant Metal Catalysts (e.g., Fe, Cu, Ni)Cost-effective, low toxicity, environmentally benignCatalyst design, optimization of reaction conditions, exploration of substrate scope
Chiral Lewis Acid CatalystsEnantioselective synthesis of chiral derivativesLigand design, asymmetric induction studies
PhotocatalystsMild reaction conditions, unique reactivityDevelopment of novel photocatalytic cycles, visible-light-driven synthesis

Advanced Mechanistic Investigations using Real-Time Spectroscopic Techniques

A deep understanding of the reaction mechanisms underlying the synthesis and transformations of 1(2H)-Phthalazinone, 5-hydroxy- is critical for optimizing existing methods and discovering new reactivity. Future research will increasingly rely on advanced, real-time spectroscopic techniques to probe reaction intermediates and transition states.

Promising techniques for these investigations include:

In-situ Infrared (IR) and Raman Spectroscopy: To monitor the concentration of reactants, intermediates, and products in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of transient species.

Mass Spectrometry (MS): To detect and identify low-concentration intermediates.

These studies will provide invaluable data for constructing accurate kinetic models and developing a more profound understanding of the reaction pathways at a molecular level.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Future applications of AI and ML in this context include:

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to 1(2H)-Phthalazinone, 5-hydroxy- and its derivatives. biopharmatrend.com

Reaction Outcome Prediction: Machine learning models can be trained to predict the yield and selectivity of reactions, thus reducing the need for extensive experimental optimization. nih.gov

De Novo Drug Design: AI algorithms can design novel molecules based on the 5-hydroxy-1(2H)-phthalazinone scaffold with desired pharmacological properties. mdpi.com

AI/ML ApplicationPotential ImpactKey Methodologies
Retrosynthesis PlanningFaster identification of viable synthetic pathwaysNeural networks, tree search algorithms
Property PredictionRapid screening of virtual compounds for desired activitiesQuantitative Structure-Activity Relationship (QSAR) models, deep learning
Generative ModelsDesign of novel molecular structures with optimized propertiesRecurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs)

Exploration of New Reactivity Patterns and Synthetic Transformations

The unique chemical structure of 1(2H)-Phthalazinone, 5-hydroxy- offers opportunities to explore novel reactivity patterns and synthetic transformations. The presence of multiple reactive sites—the N-H of the lactam, the C-H bonds of the aromatic ring, and the hydroxyl group—allows for a wide range of chemical modifications.

Future research will focus on:

C-H Functionalization: Developing new methods for the direct and selective functionalization of the aromatic C-H bonds to introduce new substituents and build molecular complexity.

N-H Functionalization: Exploring a broader range of reactions at the nitrogen atom of the lactam to create diverse libraries of N-substituted derivatives.

Hydroxyl Group Manipulation: Utilizing the hydroxyl group as a handle for further functionalization, such as etherification, esterification, or conversion to other functional groups.

Design of Next-Generation Phthalazinone-Based Research Probes and Chemical Tools

The phthalazinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.netnih.gov This makes 1(2H)-Phthalazinone, 5-hydroxy- an excellent starting point for the design of next-generation research probes and chemical tools to investigate biological processes.

Future directions in this area include:

Fluorescent Probes: Attaching fluorophores to the 5-hydroxy-1(2H)-phthalazinone core to create probes for imaging and sensing specific biological targets.

Affinity-Based Probes: Designing biotinylated or otherwise tagged derivatives to identify the protein targets of biologically active phthalazinones.

Photoaffinity Labels: Developing photoactivatable probes to covalently label and identify binding partners in complex biological systems.

The development of such tools will be instrumental in elucidating the mechanism of action of phthalazinone-based drugs and discovering new therapeutic targets. plos.org

Sustainable and Scalable Production Methodologies for Industrial Academic Applications

For 1(2H)-Phthalazinone, 5-hydroxy- to have a significant impact in both academic research and industrial applications, the development of sustainable and scalable production methodologies is essential. Future research will focus on "green chemistry" approaches to minimize the environmental footprint of its synthesis.

Key areas for improvement include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol (B145695), or supercritical fluids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste.

Continuous Flow Synthesis: Developing continuous manufacturing processes, which can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. researchgate.net

Sustainability ApproachKey BenefitsResearch Goals
Green SolventsReduced environmental impact, improved safetySolvent screening, process optimization in benign media
Atom-Economic ReactionsWaste minimization, increased efficiencyDevelopment of addition and cycloaddition reactions
Flow ChemistryEnhanced safety and control, easier scale-upReactor design, optimization of flow parameters

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-hydroxy-1(2H)-phthalazinone, and how can early-stage process optimization improve yield?

  • The core structure of 5-hydroxy-1(2H)-phthalazinone can be synthesized via asymmetric amination of 4-chlorobenzamide derivatives or Gabriel amine synthesis. Process optimization, such as replacing bromophthalide-based routes with cost-effective intermediates (e.g., 4-chlorobenzamide), reduces synthetic steps and improves scalability. Key steps include halogenation, cyclization, and boronic ester formation, monitored by HPLC and NMR for purity .

Q. Which spectroscopic techniques are critical for characterizing 5-hydroxy-1(2H)-phthalazinone derivatives?

  • FT-IR identifies functional groups (e.g., C=O stretching at ~1650–1660 cm⁻¹) and coordination shifts in metal complexes . ¹H/¹³C NMR resolves substituent positions on the phthalazinone ring. Elemental analysis confirms stoichiometry, while X-ray crystallography determines solid-state structures, as seen in hydrazine derivatives .

Q. How does the introduction of 5-hydroxy-1(2H)-phthalazinone affect polymer properties in materials science?

  • Incorporating phthalazinone into fluorinated poly(aryl ether)s (FPPEs) enhances solubility in polar solvents (NMP, DMAc) and reduces dielectric constants (measured via impedance spectroscopy), making them suitable for 5G applications. Mechanical properties are assessed via tensile testing and dynamic mechanical analysis (DMA) .

Advanced Research Questions

Q. What computational strategies are used to design 5-hydroxy-1(2H)-phthalazinone derivatives as HPK1 inhibitors?

  • Structure-based drug design employs molecular docking (e.g., AutoDock Vina) to optimize interactions with HPK1’s ATP-binding pocket. MD simulations (AMBER/CHARMM) validate binding stability, while QSAR models prioritize derivatives with improved IC₅₀ values. For example, substituents at the 4-position enhance kinase inhibition .

Q. How do reaction conditions influence the regioselectivity of nucleophilic substitutions on 5-hydroxy-1(2H)-phthalazinone?

  • Regioselectivity with nucleophiles (e.g., halides, thiols) depends on solvent polarity (DMF vs. THF) and base strength (NaH vs. K₂CO₃). For instance, ethanolic sodium ethoxide promotes C-4 substitution via deprotonation, confirmed by LC-MS and NOE experiments .

Q. What methodologies resolve contradictions in reported biological activities of phthalazinone derivatives?

  • Discrepancies in acetylcholinesterase inhibition (e.g., IC₅₀ variations) are addressed by standardizing assay protocols (Ellman’s method, pH 8.0) and controlling substituent electronic effects. Meta-substituted derivatives show higher activity due to enhanced π-π stacking, validated by molecular dynamics .

Q. How are metal-phthalazinone complexes synthesized, and what role do they play in coordination chemistry?

  • Uranyl nitrate complexes with 4-(3-chloro-4-methylphenyl)-phthalazinone form via ligand exchange in MeOH, yielding UO₂(L)₂(NO₃)₂. Coordination through carboxyl oxygen is confirmed by IR shifts (C=O → 1660 cm⁻¹) and XANES spectroscopy. These complexes exhibit catalytic activity in oxidation reactions .

Q. What experimental designs validate the multi-target activity of 5-hydroxy-1(2H)-phthalazinone in neurodegenerative disease models?

  • Network pharmacology identifies targets (e.g., AChE, BChE) using SwissTargetPrediction. In vitro assays (MTT, ROS detection) and in silico ADMET profiling prioritize derivatives with blood-brain barrier permeability. Dual-acting compounds (e.g., AChE inhibitors with antioxidant activity) are tested in transgenic C. elegans models .

Methodological Notes

  • Synthetic Optimization : Use flow chemistry (e.g., continuous stirred-tank reactors) to enhance reproducibility in asymmetric amination .
  • Biological Screening : Combine SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to quantify binding affinities .
  • Data Analysis : Apply multivariate statistics (PCA, PLS) to correlate substituent effects with dielectric properties in polymers .

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